molecular formula C18H17ClN4O2 B5546061 N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5546061
M. Wt: 356.8 g/mol
InChI Key: KMTQGYINHWEEBR-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the family of triazolamines. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, as a derivative of 1,2,4-triazole, has been explored in the context of synthesizing novel compounds with potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives, including compounds similar to this compound, and evaluated their antimicrobial properties. These compounds showed good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Conformational Analysis and Drug Design

Further research on triazole derivatives, including compounds structurally related to this compound, has been conducted in the field of drug design. Kumar et al. (2021) conducted a detailed conformational analysis and Density Functional Theory (DFT) investigations of two triazole derivatives. Their study included aspects like optimized geometry, spectroscopic behavior, intermolecular interaction, and molecular docking analysis. This research is significant for predicting inhibitory activity against diseases like tuberculosis and exploring new drug possibilities (Kumar, Mary, Mary, Serdaroğlu, Rad, Roxy, Manjula, & Sarojini, 2021).

Complexation and Ligand Design

The compound also finds applications in the area of complexation and ligand design. Liu et al. (1993) synthesized and characterized a N4O3 amine phenol ligand, similar in structure to the this compound, and its lanthanide complexes. This research is crucial for understanding the coordination chemistry of such compounds, which can have implications in materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

Selective Separation Applications

Moreover, Luo et al. (2017) explored the potential of compounds like this compound in the selective separation of aqueous sulfate anions. Their study demonstrates the effectiveness of such compounds in recognizing and crystallizing sulfate-water clusters, highlighting their utility in environmental applications and water treatment technologies (Luo, Wang, Li, Chen, An, Wang, You, & Sun, 2017).

properties

IUPAC Name

(E)-1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-2-24-18-9-14(10-22-23-12-20-21-13-23)7-8-17(18)25-11-15-5-3-4-6-16(15)19/h3-10,12-13H,2,11H2,1H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTQGYINHWEEBR-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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